molecular formula C10H4BrFN2 B6602435 5-bromo-7-fluoroquinoline-8-carbonitrile CAS No. 2181780-00-5

5-bromo-7-fluoroquinoline-8-carbonitrile

Cat. No.: B6602435
CAS No.: 2181780-00-5
M. Wt: 251.05 g/mol
InChI Key: PHTGVPZHTBCDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-fluoroquinoline-8-carbonitrile typically involves the halogenation of quinoline derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-7-fluoroquinoline-8-carbonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Quinoline Derivatives: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidized or Reduced Quinoline Compounds: Depending on the reaction conditions.

Scientific Research Applications

Chemistry: 5-bromo-7-fluoroquinoline-8-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to investigate the specific biological targets and therapeutic potential of this compound.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoroquinoline-8-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The carbonitrile group may also play a role in its biological activity by interacting with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Uniqueness: 5-bromo-7-fluoroquinoline-8-carbonitrile is unique due to the combination of bromine, fluorine, and carbonitrile groups on the quinoline ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-7-fluoroquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTGVPZHTBCDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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